

Physicochemical Properties of 3-Benzylazetidine and Its Salts: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Benzylazetidine

Cat. No.: B1285715

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Benzylazetidine** and its hydrochloride and trifluoroacetate salts. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported values with well-established principles for structurally similar compounds to offer a robust resource for researchers. The guide is designed to support drug development professionals in understanding the key characteristics of this molecule, crucial for formulation, bioavailability, and stability assessments.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its developability. Parameters such as pKa, lipophilicity (LogP), solubility, melting point, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following tables summarize the available and estimated physicochemical data for **3-Benzylazetidine** and its common salts. It is critical to note that where experimental data is not available, values are estimated based on the properties of structurally related compounds and established physicochemical principles.

Table 1: Physicochemical Properties of **3-Benzylazetidine**

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₁₃ N	-
Molecular Weight	147.22 g/mol	
Exact Mass	147.105 g/mol	
pKa	9.5 - 10.5 (Estimated)	Based on secondary amines
LogP	1.78	
Aqueous Solubility	Poor (Estimated)	General for amine free bases
Melting Point	Not Available	-
Boiling Point	Not Available	-
Polar Surface Area (PSA)	12.03 Å ²	
Stability	Prone to oxidation (Estimated)	General for amines

Table 2: Physicochemical Properties of **3-Benzylazetidine** Hydrochloride

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₁₄ CIN	
Molecular Weight	183.68 g/mol	
pKa	Not Applicable	Salt form
LogD at pH 7.4	< 1.0 (Estimated)	Increased hydrophilicity of salt
Aqueous Solubility	High (Estimated)	General for amine hydrochlorides
Melting Point	Not Available	-
Stability	More stable to oxidation than free base (Estimated)	

Table 3: Physicochemical Properties of **3-Benzylazetidine** Trifluoroacetate

Property	Value	Source/Method
Molecular Formula	<chem>C12H14F3NO2</chem>	-
Molecular Weight	261.24 g/mol	-
pKa	Not Applicable	Salt form
LogD at pH 7.4	< 1.5 (Estimated)	Increased hydrophilicity of salt
Aqueous Solubility	High (Estimated)	General for amine salts
Melting Point	Not Available	-
Stability	Stable	General for TFA salts

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experiments.

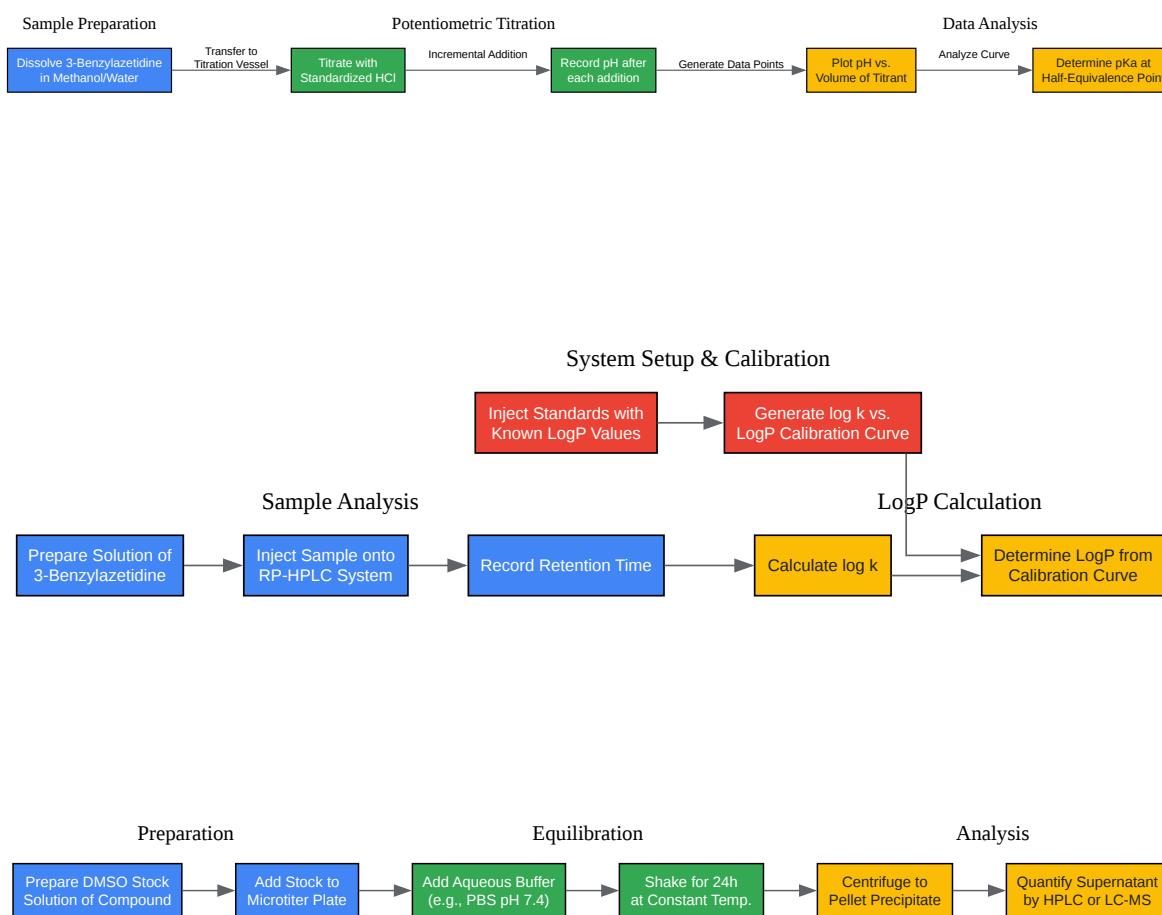
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For a basic compound like **3-Benzylazetidine**, potentiometric titration is a highly accurate method for pKa determination.

Methodology:

- Sample Preparation: A precisely weighed amount of **3-Benzylazetidine** is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.
- Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the sample solution using a precision burette.

- Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where 50% of the amine has been protonated.



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